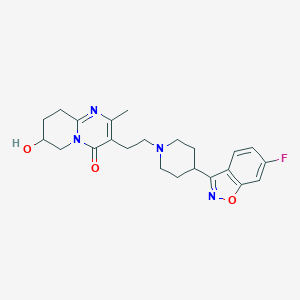

9-OH-risperidone

Beschreibung

Characterization of 7-Hydroxy Risperidone (B510) as a Risperidone Metabolite

7-Hydroxy Risperidone is recognized as a metabolite of risperidone, a second-generation antipsychotic medication. medchemexpress.compharmgkb.orglgcstandards.com Risperidone undergoes extensive metabolism in the liver, primarily through two major pathways: hydroxylation and N-dealkylation. nih.govnih.gov The hydroxylation of risperidone can occur at two distinct positions on the piperido-pyrimidine ring, leading to the formation of either 9-hydroxyrisperidone or 7-hydroxyrisperidone. jocpr.com

While both are products of hydroxylation, the formation of 9-hydroxyrisperidone is the principal metabolic route. nih.govjnjmedicalconnect.comfda.gov The enzyme primarily responsible for this major pathway is Cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.net A lesser metabolic pathway for risperidone is N-dealkylation. nih.govdrugbank.com 7-Hydroxy Risperidone is chemically identified as 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. lgcstandards.comsynzeal.com

Table 1: Key Characteristics of 7-Hydroxy Risperidone

| Characteristic | Description |

|---|---|

| Chemical Name | 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-7-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one lgcstandards.comsynzeal.com |

| Parent Compound | Risperidone medchemexpress.compharmgkb.org |

| Metabolic Pathway | Hydroxylation jocpr.com |

| Metabolite Type | A less common metabolite of risperidone pharmgkb.org |

Distinction from 9-Hydroxyrisperidone (Paliperidone) as the Primary Active Metabolite

A critical distinction exists between 7-hydroxyrisperidone and 9-hydroxyrisperidone. 9-Hydroxyrisperidone, also known as paliperidone (B428), is the primary and pharmacologically active metabolite of risperidone. wikipedia.orgpharmgkb.orgpsychdb.commedicinespatentpool.org The clinical effect of risperidone is attributed to the combined concentrations of both risperidone and 9-hydroxyrisperidone. nih.govfda.gov Paliperidone itself is available as an antipsychotic medication. wikipedia.orgpharmgkb.orgnih.gov

The formation of 9-hydroxyrisperidone is the main metabolic pathway for risperidone, catalyzed predominantly by the CYP2D6 enzyme, with a minor contribution from CYP3A4. nih.govjnjmedicalconnect.comresearchgate.net In contrast, 7-hydroxyrisperidone is considered a less prevalent metabolite. pharmgkb.org While risperidone and 9-hydroxyrisperidone are sometimes considered equipotent, they exhibit different affinities for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and risperidone appears to be more potent and distributes more readily into the central nervous system. nih.gov The plasma concentration of 9-hydroxyrisperidone is typically higher than that of the parent drug, risperidone. psychiatryonline.org

Table 2: Comparison of Risperidone Metabolites

| Feature | 7-Hydroxy Risperidone | 9-Hydroxyrisperidone (Paliperidone) |

|---|---|---|

| Metabolic Prevalence | Less common metabolite pharmgkb.org | Primary active metabolite wikipedia.orgpharmgkb.orgpsychdb.com |

| Pharmacological Activity | Not considered a primary contributor to the therapeutic effect. | Possesses significant pharmacological activity, similar to risperidone nih.govfda.gov |

| Enzymatic Pathway | Formed via hydroxylation jocpr.com | Primarily formed by CYP2D6, with some involvement of CYP3A4 nih.govjnjmedicalconnect.comresearchgate.net |

| Clinical Significance | Primarily of interest in metabolic studies. | Contributes significantly to the overall clinical effect of risperidone and is marketed as a separate drug nih.govfda.govwikipedia.org |

Historical Overview of its Identification in Risperidone Biotransformation Studies

These investigations established that alicyclic hydroxylation at the 9-position of the tetrahydropyrido[1,2-a]pyrimidin-4-one moiety was the predominant metabolic pathway, leading to the formation of 9-hydroxyrisperidone. researchgate.net During these comprehensive metabolic studies, 7-hydroxyrisperidone was also identified as a product of hydroxylation, albeit as a less significant metabolite compared to 9-hydroxyrisperidone. jocpr.com The identification of these metabolites has been crucial for a complete understanding of risperidone's pharmacokinetics and the inter-individual variability observed in patients. nih.gov The discovery that active metabolites like paliperidone contribute significantly to the therapeutic effect has been a notable aspect of psychiatric drug research. researcher.life

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWPQNZPAOAQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332989 | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147663-04-5 | |

| Record name | 7-Hydroxyrisperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy Risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Formation of 7 Hydroxy Risperidone

Identification of the Hydroxylation Site at the 7-Position

7-Hydroxy Risperidone (B510) is a metabolite of risperidone that results from the hydroxylation of the parent compound. ontosight.ai This specific metabolic process involves the introduction of a hydroxyl group (-OH) at the 7-position of the piperido-pyrimidine ring system of the risperidone molecule. This structural modification distinguishes it from other metabolites, such as the major active metabolite which is hydroxylated at the 9-position.

Current Understanding of Enzymatic Pathways for 7-Hydroxylation of Risperidone

The enzymatic processes responsible for the 7-hydroxylation of risperidone are not as well-defined as the primary metabolic pathways.

Current scientific literature indicates that the specific enzymes responsible for the formation of 7-Hydroxy Risperidone have not been identified. researchgate.net While the metabolism of risperidone is known to be mediated by various cytochrome P450 (CYP) enzymes, the particular isozyme that catalyzes hydroxylation at the 7-position remains unknown. researchgate.netnih.govdovepress.com

A stark contrast exists between the understanding of the 7-hydroxylation and the 9-hydroxylation pathways of risperidone metabolism. The formation of 9-hydroxyrisperidone (also known as paliperidone) is the main metabolic pathway and has been extensively studied. nih.govfda.govebmconsult.com This reaction is primarily catalyzed by the cytochrome P450 isozyme CYP2D6. nih.govbenthamdirect.comjnjmedicalconnect.comtandfonline.com To a lesser extent, CYP3A4 and CYP3A5 are also involved in the 9-hydroxylation of risperidone. nih.govpharmgkb.orgjpn.cafrontiersin.org

The activity of CYP2D6 is subject to genetic polymorphism, which leads to variations in how individuals metabolize risperidone, classifying them as either poor or extensive metabolizers. fda.govebmconsult.comnih.gov In extensive metabolizers, CYP2D6 rapidly converts risperidone to (+)-9-hydroxyrisperidone, which is the major metabolic route under typical clinical conditions. fda.govcapes.gov.br Conversely, the formation of the (-)-9-hydroxyrisperidone enantiomer is catalyzed by CYP3A. jnjmedicalconnect.comcapes.gov.br In contrast, such detailed enzymatic roles and stereospecific formations have not been elucidated for the 7-hydroxylation pathway.

Unidentified Cytochrome P450 Isozymes or Other Enzymes Involved

Quantitative Contribution of 7-Hydroxylation to Overall Risperidone Metabolism

The formation of 7-Hydroxy Risperidone is consistently classified as a minor metabolic pathway for risperidone. dovepress.comfda.govebmconsult.comjanssenlabels.comnih.gov Studies of risperidone's metabolism rank its major pathways in order of preference as 9-hydroxylation, followed by N-dealkylation, and then 7-hydroxylation. nih.gov This hierarchy underscores the limited quantitative role of 7-hydroxylation compared to the formation of 9-hydroxyrisperidone, which is the principal and pharmacologically active metabolite. nih.govfda.gov The metabolite itself is described as having lesser metabolic activity than 9-hydroxyrisperidone. researchgate.net

Table of Mentioned Compounds

Pharmacological and Biological Activity Profile of 7 Hydroxy Risperidone

Assessment of Pharmacological Activity in Relation to Risperidone (B510) and 9-Hydroxyrisperidone

Scientific literature consistently categorizes 7-hydroxyrisperidone as an inactive metabolite. frontiersin.org Studies on the excretion of risperidone and its metabolites have found that after the active components (risperidone and 9-hydroxyrisperidone) are accounted for, the remaining substances are inactive metabolites. hpra.ie One minor metabolic route for risperidone is 7-hydroxylation, which results in these inactive metabolites. frontiersin.org Research specifies that the metabolite formed via 7-hydroxylation, along with those formed through another minor pathway called N-dealkylation, does not contribute to the therapeutic activity of risperidone. jnj.com The formation of 7-hydroxyrisperidone is described as a less common metabolic event compared to the production of the principal active metabolite. pharmgkb.org

The therapeutic action of risperidone is mediated through its potent antagonist activity at serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. pharmgkb.orgdrugbank.comnih.gov Its major metabolite, 9-hydroxyrisperidone, exhibits a similar and potent binding profile at these crucial neuroreceptors. nih.gov

Consistent with its classification as a pharmacologically inactive metabolite, 7-hydroxyrisperidone is understood to lack significant binding affinity for these key receptors. frontiersin.orgjnj.com While specific binding affinity constants (Kᵢ values) for 7-hydroxyrisperidone are not prominently reported in major pharmacological studies, its established lack of contribution to risperidone's clinical effect implies a negligible interaction with therapeutic targets like the D2 and 5-HT2A receptors. This stands in stark contrast to risperidone and 9-hydroxyrisperidone, which both have a high affinity for these receptors. nih.gov

Evidence for Inactivity or Negligible Contribution to Therapeutic Effects

Comparison of Bioactivity with Other Known Risperidone Metabolites

Risperidone is metabolized primarily via three routes: 9-hydroxylation, 7-hydroxylation, and N-dealkylation. fda.govfrontiersin.org The products of these pathways have distinctly different biological activities. The 9-hydroxylation pathway is the main route, producing the only major, pharmacologically active metabolite. fda.gov The other pathways, including 7-hydroxylation, are minor and yield inactive products. fda.govfrontiersin.org

The key distinction lies in their contribution to the antipsychotic effect: 9-hydroxyrisperidone is equipotent to the parent drug, whereas 7-hydroxyrisperidone and the N-dealkylated metabolites are considered inactive. frontiersin.org

Table 1: Comparison of Major and Minor Risperidone Metabolites

| Feature | 9-Hydroxyrisperidone (Paliperidone) | 7-Hydroxyrisperidone | N-Dealkylated Metabolites |

|---|---|---|---|

| Metabolic Pathway | Major (Primary hydroxylation) fda.gov | Minor (Secondary hydroxylation) frontiersin.org | Minor fda.gov |

| Catalyzing Enzyme | Primarily CYP2D6, minor role for CYP3A4 texas.gov | Information not specified | Information not specified |

| Pharmacological Activity | Active fda.gov | Inactive frontiersin.orgjnj.com | Inactive fda.govjnj.com |

| Contribution to Therapeutic Effect | Significant; forms the "active moiety" with risperidone texas.gov | Negligible jnj.com | Negligible jnj.com |

| Receptor Binding (D2, 5-HT2A) | Similar high affinity as risperidone nih.gov | Considered to be negligible | Considered to be negligible |

Analytical Methodologies for Quantification of 7 Hydroxy Risperidone in Biological Matrices

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for 7-Hydroxy Risperidone (B510) Detection

LC-MS/MS has become the preferred method for the determination of risperidone and its metabolites in biological fluids due to its high sensitivity and selectivity. sci-hub.senih.gov Several validated LC-MS/MS methods have been established to quantify risperidone and its hydroxylated metabolites, including 7-hydroxy risperidone, in human plasma and urine. sci-hub.senih.gov These methods are essential for understanding the complete metabolic pathway of risperidone.

One such method demonstrated sufficient selectivity for the enantiomers of 7-hydroxy risperidone, allowing for accurate quantification. nih.gov The validation of these methods typically involves assessing parameters such as selectivity, linearity, sensitivity, precision, recovery, and stability to ensure reliable and reproducible results. nih.gov The development of these assays has been pivotal in enabling detailed pharmacokinetic studies. nih.gov

A key aspect of method development is the optimization of mass spectrometric conditions. For 7-hydroxy risperidone, which has the same mass-to-charge ratio (m/z) as 9-hydroxy risperidone, chromatographic separation is essential for individual quantification. nih.gov Detection is commonly performed using multiple reaction monitoring (MRM) in the positive ion mode. The precursor ion for hydroxyrisperidone (both 7- and 9-isomers) is typically m/z 427.2, which fragments to a product ion of m/z 207.0. sci-hub.se

Table 1: LC-MS/MS Method Parameters for Hydroxyrisperidone Detection

| Parameter | Details | Reference |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | sci-hub.senih.gov |

| Ionization Mode | Positive Ion Spray / Electrospray Ionization (ESI+) | nih.govbmj.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | sci-hub.senih.gov |

| Precursor Ion (m/z) | 427.2 | sci-hub.se |

| Product Ion (m/z) | 207.0 | sci-hub.se |

The structural similarity between 7-hydroxy risperidone and 9-hydroxy risperidone necessitates effective chromatographic separation for their distinct quantification. nih.gov Additionally, as these metabolites can exist as enantiomers, chiral separation techniques are often employed.

Cellulose-based liquid chromatography (LC) columns have been successfully used to separate the enantiomers of 9-hydroxy risperidone and have shown selectivity towards the enantiomers of 7-hydroxy risperidone. sci-hub.senih.gov One method utilized a cellulose-based LC column with a mobile phase gradient of hexane (B92381), isopropanol, and ethanol (B145695) to achieve separation. sci-hub.se Another approach employed a Chiralcel OJ column with a mobile phase consisting of hexane and an ethanol/propanol (B110389) mixture containing ammonium (B1175870) acetate (B1210297). nih.gov This method achieved baseline separation of 7-hydroxy risperidone from the enantiomers of 9-hydroxy risperidone. nih.gov

The choice of the stationary phase and mobile phase composition is critical. For instance, a method using a C8 reversed-phase column with a mobile phase of acidic phosphate (B84403) buffer and acetonitrile (B52724) was developed for the simultaneous analysis of risperidone and 9-hydroxyrisperidone, demonstrating the importance of tailored chromatographic conditions. nih.gov In a study on the in vitro metabolism of risperidone, a C-18 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate was used to separate risperidone from its 7-hydroxy and 9-hydroxy metabolites. ijper.org

Furthermore, Ultra-Performance Convergence Chromatography (UPC²) coupled with MS/MS has been explored for the enantiomeric separation of hydroxyrisperidone metabolites. This technique, a form of supercritical fluid chromatography, offers high efficiency and fast separations. Using a Waters Trefoil CEL2 column, this method was able to separate the enantiomers of 9-hydroxy risperidone and also detected two additional peaks that were attributed to the 7-hydroxy risperidone metabolite.

Table 2: Chromatographic Conditions for Separation of Hydroxyrisperidone Isomers

| Column Type | Mobile Phase | Separation Achieved | Reference |

| Cellulose-based LC column | Hexane, isopropanol, and ethanol gradient | Selectivity towards 7-hydroxy risperidone enantiomers | sci-hub.se |

| Chiralcel OJ | Hexane and 10 mM ammonium acetate in ethanol: propanol (50:50) gradient | Baseline separation of 7-hydroxy risperidone from 9-hydroxy risperidone enantiomers | nih.gov |

| Jasco RP-HPLC C-18 | Methanol: 50mM Potassium dihydrogen phosphate (50:50 %v/v) | Separation of risperidone, 7-OH-RIS, and 9-OH-RIS | ijper.org |

| Waters Trefoil CEL2 (UPC²) | Ammonium formate (B1220265) modified methanol as co-solvent with supercritical CO₂ | Separation of 9-hydroxy risperidone enantiomers and detection of 7-hydroxy risperidone peaks |

Effective sample preparation is a critical step to remove interferences from the biological matrix and concentrate the analytes before LC-MS/MS analysis. Common techniques for the extraction of 7-hydroxy risperidone and other related compounds from biological samples like plasma, urine, and saliva include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation. uoa.gr

Solid-phase extraction is a widely used and effective method. uoa.gr Mixed-mode SPE, which utilizes both ion-exchange and reversed-phase mechanisms, has proven to be highly selective for risperidone and its metabolites. sci-hub.senih.gov For instance, a method for plasma and urine analysis used a mixed-mode sorbent for solid-phase extraction. sci-hub.senih.gov The extraction recovery using this technique has been reported to be nearly complete for all analytes in both plasma and urine. sci-hub.se Another SPE method using Strata-X-C columns was employed for the isolation of antipsychotic drugs, including risperidone and its 9-hydroxy metabolite, from saliva. mdpi.com

Protein precipitation is a simpler and faster technique, often used for high-throughput analysis. This method involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analytes.

Micro-extraction by packed sorbent (MEPS) is a miniaturized version of SPE that uses a smaller amount of sorbent and sample volume. nih.gov A MEPS method using a C8 sorbent was developed for the simultaneous analysis of risperidone and 9-hydroxyrisperidone in plasma, urine, and saliva, with high extraction yields reported. nih.gov

Table 3: Sample Preparation Techniques for 7-Hydroxy Risperidone Analysis

| Technique | Matrix | Key Features | Reference |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Saliva | High selectivity and recovery; Mixed-mode and C18 columns are common. | sci-hub.seuoa.grmdpi.com |

| Protein Precipitation | Plasma | Simple and rapid; Suitable for high-throughput analysis. | |

| Liquid-Liquid Extraction (LLE) | Hair | Involves extraction with an organic solvent like methyl tert-butyl ether. | bmj.comuoa.gr |

| Micro-Extraction by Packed Sorbent (MEPS) | Plasma, Urine, Saliva | Miniaturized SPE with low sample and solvent consumption. | nih.gov |

Chromatographic Separation Techniques for Enantiomers and Isomers, including 7-Hydroxy and 9-Hydroxy Isomers

Application of Other Advanced Spectroscopic and Chromatographic Techniques

While LC-MS/MS is the predominant technique, other analytical methods have been utilized for the analysis of risperidone and its metabolites. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or electrochemical detection has been used, although these methods may have limitations in sensitivity compared to MS detection. researchgate.netekb.eg

Computational methods, such as the analysis of infrared (IR) spectra, have been used to theoretically distinguish between 7- and 9-hydroxyrisperidone isomers, which can complement experimental data. researchgate.net

Ultra-high performance liquid chromatography (UHPLC) coupled with a diode-array detector (DAD) has also been developed for the simultaneous quantification of several antipsychotic drugs, including risperidone and 9-hydroxy risperidone, in saliva. mdpi.com This highlights the versatility of chromatographic techniques in analyzing these compounds.

Advances in instrumentation, such as the use of miniature mass spectrometers (Mini MS) coupled with liquid chromatography, are also being explored to provide simpler and more accessible quantitative analysis for therapeutic drug monitoring. rsc.org These emerging techniques hold the potential to further enhance the analytical capabilities for metabolites like 7-hydroxy risperidone.

Pharmacokinetic Relevance of 7 Hydroxy Risperidone in Clinical Populations

Detection and Concentration Profiles of 7-Hydroxy Risperidone (B510) in Human Plasma and Urine

The detection and quantification of 7-hydroxy risperidone in biological matrices such as plasma and urine are primarily achieved through advanced analytical techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These methods offer the high selectivity and sensitivity required to distinguish and measure the various metabolites of risperidone.

One study detailed a method capable of separating 9-hydroxyrisperidone from the minor metabolite 7-hydroxyrisperidone in a short chromatographic run, with a validated concentration range of 0.100 to 250 ng/ml in a 500-microliter urine sample. researchgate.net Another method using a chemiluminescence system reported a detection limit for risperidone as low as 4 pg/mL in urine. researchgate.net

Influence of Patient Demographics on 7-Hydroxy Risperidone Levels (e.g., Age, Renal/Hepatic Impairment)

The pharmacokinetics of risperidone and its metabolites can be influenced by various patient-specific factors, including age and the functionality of renal and hepatic systems.

Age: In elderly patients, physiological changes such as reduced liver volume and blood flow, as well as decreased kidney function, can alter drug metabolism and elimination. nih.govnih.gov Studies have shown that in the elderly, the clearance of the active moiety (risperidone plus 9-hydroxyrisperidone) is reduced by approximately 30%. nih.govrelis.no While specific data on 7-hydroxy risperidone in the elderly is sparse, the general trend of reduced metabolic and renal clearance with age suggests that its disposition may also be altered. One study predicted that the maximum concentration (Cmax) of risperidone and 9-hydroxyrisperidone increases with age across all CYP2D6 metabolizer phenotypes. nih.gov

Renal Impairment: Renal function is a critical determinant of the elimination of risperidone and its metabolites. In patients with moderate to severe renal disease, the clearance of the sum of risperidone and its active metabolite was found to be decreased by 60% compared to young, healthy subjects. fda.govjnjmedicalconnect.com This is primarily due to the reduced ability of the kidneys to excrete these compounds. relis.no The elimination of 9-hydroxy-risperidone is particularly affected due to diminished creatinine (B1669602) clearance. nih.gov Consequently, it is plausible that the renal clearance of 7-hydroxy risperidone is also impaired in this population, potentially leading to its accumulation, though this specific metabolite is of less clinical concern.

| Patient Population | Effect on Pharmacokinetics of Risperidone and its Active Metabolite | Reference |

| Elderly | Clearance of the active moiety reduced by about 30%. | nih.govrelis.no |

| Renal Impairment (Moderate to Severe) | Clearance of the active moiety decreased by 60%. | fda.govjnjmedicalconnect.com |

| Hepatic Impairment | Plasma concentrations of unbound risperidone increased by about 35%. | fda.govmedsafe.govt.nz |

Lack of Contribution to the "Active Moiety" Concentration

In the context of risperidone pharmacology, the "active moiety" or "active antipsychotic fraction" is a crucial concept. It represents the combined concentrations of the parent drug, risperidone, and its primary pharmacologically active metabolite, 9-hydroxyrisperidone. fda.govnih.gov This is because 9-hydroxyrisperidone exhibits a pharmacological activity profile that is very similar to that of risperidone itself. fda.gov

The therapeutic efficacy and the clinical effects of risperidone treatment are therefore attributed to the sum of the concentrations of both risperidone and 9-hydroxyrisperidone. fda.gov 7-hydroxy risperidone, along with products of N-dealkylation, is considered a minor and inactive metabolite. frontiersin.org As such, it is not included in the calculation of the active moiety concentration. The focus of therapeutic drug monitoring and pharmacokinetic studies is almost exclusively on risperidone and 9-hydroxyrisperidone, as their combined concentration is what correlates with clinical response and potential adverse effects. nih.govekb.eg

Interactions Affecting the Formation of 7 Hydroxy Risperidone

Impact of Drug-Drug Interactions on the 7-Hydroxylation Pathway

Drug-drug interactions can significantly alter the metabolic fate of risperidone (B510), thereby affecting the formation of its metabolites, including 7-hydroxy risperidone. These interactions are primarily mediated through the inhibition or induction of CYP2D6 and CYP3A4 enzymes.

Effects of Known Enzyme Inhibitors (e.g., CYP2D6, CYP3A4 inhibitors) on 7-Hydroxy Risperidone Formation

The administration of drugs that inhibit CYP2D6 and CYP3A4 can lead to altered plasma concentrations of risperidone and its metabolites. jpn.ca

CYP2D6 Inhibitors: Potent inhibitors of CYP2D6, such as quinidine, fluoxetine, and paroxetine (B1678475), interfere with the primary metabolic conversion of risperidone to 9-hydroxyrisperidone. fda.govjnjmedicalconnect.comnih.gov This inhibition leads to an increase in the plasma concentration of the parent drug, risperidone. jpn.cafda.gov Consequently, with the primary metabolic route being hindered, alternative pathways, including the one leading to 7-hydroxy risperidone, may be utilized to a greater extent, although this is not the primary outcome. Studies have shown that co-administration of CYP2D6 inhibitors significantly increases the amount of the parent substance (risperidone) and decreases the level of the 9-hydroxy metabolite. jnjmedicalconnect.com For instance, a study involving the co-administration of the potent CYP2D6 inhibitor paroxetine with risperidone resulted in a significant increase in the serum level of risperidone, but not 9-hydroxyrisperidone. jpn.ca

CYP3A4 Inhibitors: While CYP3A4 plays a lesser role in risperidone metabolism compared to CYP2D6, its inhibition can still impact the formation of metabolites. nih.govnih.govjpn.ca Ketoconazole (B1673606), a strong inhibitor of CYP3A4, has been shown to inhibit the formation of 9-hydroxyrisperidone in vitro. nih.govjpn.cadovepress.comdrugbank.com Specifically, ketoconazole strongly inhibits the formation of (-)-9-hydroxyrisperidone. nih.govjnjmedicalconnect.com An in vivo study demonstrated that ketoconazole significantly decreased the clearance of risperidone and subsequently led to a significant decrease in the area under the curve (AUC) for 9-hydroxyrisperidone. nih.gov Weak inhibitors of CYP2D6 and CYP3A4, such as cimetidine (B194882) and ranitidine, have been shown to marginally increase the bioavailability of risperidone. jnj.com

The table below summarizes the effects of various enzyme inhibitors on risperidone metabolism, which indirectly influences the formation of 7-hydroxy risperidone.

| Interacting Drug | Enzyme(s) Inhibited | Effect on Risperidone Plasma Concentration | Effect on 9-Hydroxy Risperidone Plasma Concentration | Reference(s) |

| Quinidine | CYP2D6 | Increase | Decrease | fda.govjnjmedicalconnect.comfrontiersin.org |

| Paroxetine | CYP2D6 | Increase | No significant change | jpn.canih.gov |

| Fluoxetine | CYP2D6 | Increase | Not specified | nih.gov |

| Ketoconazole | CYP3A4 | Increase | Decrease | jpn.cajnj.comjnjmedicalconnect.comnih.gov |

| Sertraline | Weak CYP2D6 | No clinically significant change | No clinically significant change | jnj.com |

| Fluvoxamine | Weak CYP3A4 | No clinically significant change | No clinically significant change | jnj.com |

| Cimetidine | Weak CYP2D6, CYP3A4 | Marginal Increase | Marginal Increase | jnj.com |

| Ranitidine | Weak CYP2D6, CYP3A4 | Marginal Increase | Marginal Increase | jnj.com |

Effects of Enzyme Inducers (e.g., Carbamazepine, Rifampin) on 7-Hydroxy Risperidone Formation

Enzyme inducers accelerate the metabolism of drugs that are substrates for those enzymes, leading to decreased plasma concentrations and potentially reduced efficacy.

Rifampin (Rifampicin): As a strong inducer of CYP3A4, rifampin significantly decreases the plasma concentrations of the active antipsychotic fraction of risperidone. jnj.comaafp.org This accelerated metabolism would likely affect all metabolic pathways, including the formation of 7-hydroxy risperidone.

The following table details the impact of enzyme inducers on the metabolism of risperidone.

| Interacting Drug | Enzyme(s) Induced | Effect on Risperidone Plasma Concentration | Effect on 9-Hydroxy Risperidone Plasma Concentration | Reference(s) |

| Carbamazepine | CYP3A4 | Decrease | Decrease | nih.govjnj.comfda.govnih.gov |

| Rifampin | CYP3A4 | Decrease | Decrease | jnj.comaafp.org |

| Phenytoin | CYP3A4 | Decrease | Decrease | fda.govmdedge.com |

| Phenobarbital | CYP3A4 | Decrease | Decrease | fda.govaafp.org |

Endogenous Factors Influencing 7-Hydroxylation

Beyond drug-drug interactions, several endogenous factors can influence the activity of the enzymes responsible for risperidone metabolism, thereby affecting the formation of 7-hydroxy risperidone.

Genetic Polymorphisms: The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual variability in enzyme activity. nih.govunil.ch Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govnih.gov PMs, who lack functional CYP2D6 enzymes, metabolize risperidone much more slowly than EMs, resulting in higher plasma concentrations of the parent drug and lower concentrations of 9-hydroxyrisperidone. nih.govfda.gov This altered primary metabolism could theoretically lead to a greater reliance on alternative pathways, such as the one forming 7-hydroxy risperidone. Conversely, UMs, who have multiple copies of the CYP2D6 gene, may have lower plasma concentrations of risperidone. nih.gov

Hormonal Factors: Studies have suggested that endogenous factors like corticosteroids can influence CYP2D6 activity. For instance, cortisol has been shown to induce CYP2D6 in vitro, which could have implications for the metabolism of CYP2D6 substrates like risperidone. nih.gov

Sex: Some research indicates that sex can affect risperidone metabolism, with females potentially showing higher plasma concentrations compared to males, possibly due to sex-dependent differences in CYP3A4 activity. cpn.or.kr

Pharmacogenetic Considerations in the Formation of 7 Hydroxy Risperidone

Investigation of Genetic Polymorphisms and their Association with 7-Hydroxylation Capacity

The hydroxylation of risperidone (B510) is predominantly carried out by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being the principal enzyme responsible for its conversion to the major active metabolite, 9-hydroxyrisperidone (paliperidone). nih.govnih.govjpn.ca To a lesser degree, CYP3A4 and CYP3A5 are also involved in this 9-hydroxylation pathway. pharmgkb.orgjnjmedicalconnect.com Although 7-hydroxylation is a recognized minor metabolic pathway for risperidone, the specific enzymes that catalyze this reaction have not been identified. nih.govresearchgate.net

Poor Metabolizers (PMs): Carry two non-functional alleles, resulting in little to no enzyme activity. nih.gov

Intermediate Metabolizers (IMs): Possess one reduced-function allele and one non-functional allele, or two reduced-function alleles, leading to decreased metabolic capacity. nih.gov

Normal Metabolizers (NMs): (Also referred to as Extensive Metabolizers) Have two fully functional alleles. nih.gov

Ultrarapid Metabolizers (UMs): Carry multiple copies of functional CYP2D6 alleles, resulting in significantly increased enzyme activity. nih.gov

The metabolic ratio (MR) of risperidone to 9-hydroxyrisperidone is a well-established index of CYP2D6 activity. frontiersin.org Genetic polymorphisms in CYP2D6 directly impact this ratio and the plasma concentrations of both the parent drug and its active moiety (the sum of risperidone and 9-hydroxyrisperidone). nih.govfrontiersin.org

Clinical and pharmacokinetic studies have consistently demonstrated the significant influence of CYP2D6 genotype on risperidone metabolism. A meta-analysis involving over 2,000 subjects revealed that, compared to Normal Metabolizers (NMs), the dose-adjusted steady-state concentration of risperidone was substantially higher in Intermediate Metabolizers (IMs) and Poor Metabolizers (PMs). nih.gov Specifically, risperidone concentration was 2.35-fold higher in IMs and 6.20-fold higher in PMs. nih.gov The concentration of the active moiety was also higher in these groups, though to a lesser extent (1.18-fold in IMs and 1.44-fold in PMs). nih.gov These findings underscore the critical role of CYP2D6 genetic variants in determining an individual's capacity to hydroxylate risperidone.

Table 1: Impact of CYP2D6 Phenotype on Dose-Adjusted Steady-State Concentrations

| CYP2D6 Phenotype | Fold-Increase in Risperidone Concentration (vs. NM) | Fold-Increase in Active Moiety* Concentration (vs. NM) |

|---|---|---|

| Poor Metabolizer (PM) | 6.20 | 1.44 |

| Intermediate Metabolizer (IM) | 2.35 | 1.18 |

| Normal Metabolizer (NM) | 1.00 (Reference) | 1.00 (Reference) |

*Active Moiety = Risperidone + 9-Hydroxyrisperidone. Data sourced from a meta-analysis. nih.gov

Implications of Unidentified Enzymes on Pharmacogenetic Variability

While the pharmacogenetics of CYP2D6 and its role in 9-hydroxylation are well-characterized, the enzymes responsible for the minor 7-hydroxylation pathway of risperidone remain unknown. nih.govfrontiersin.org This knowledge gap has significant implications for understanding the full spectrum of pharmacogenetic variability in risperidone metabolism.

The metabolism not accounted for by CYP2D6 activity could be influenced by other enzymes and their genetic variants. Besides the main 9-hydroxylation and the minor 7-hydroxylation pathways, risperidone also undergoes N-dealkylation, another minor metabolic route. nih.govresearchgate.net Enzymes like CYP3A4 and CYP3A5 contribute to these alternative pathways. nih.govpharmgkb.org Therefore, genetic polymorphisms in CYP3A4 and CYP3A5 may also contribute to the interindividual differences in risperidone clearance, although their impact is generally considered secondary to that of CYP2D6. jpn.ca

The existence of unidentified enzymes for the 7-hydroxylation pathway suggests that there are still unknown genetic factors that could influence a patient's metabolic profile. If the enzyme(s) responsible for 7-hydroxylation are also polymorphic, these variations could explain some of the residual variability in drug response not attributable to CYP2D6 or CYP3A genotypes. Recent exploratory pharmacogenomic studies have identified novel genetic markers outside of the classical metabolic pathways that are associated with risperidone pharmacokinetic parameters, lending support to the idea that other genetic factors are at play. frontiersin.org Fully elucidating all metabolic pathways, including identifying the enzymes for 7-hydroxylation, is necessary for a comprehensive understanding of risperidone's pharmacogenetic landscape.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 7-Hydroxy Risperidone |

| 9-Hydroxyrisperidone |

| Paliperidone (B428) |

| Quinidine |

| Ketoconazole (B1673606) |

Toxicological Research and Safety Profile of 7 Hydroxy Risperidone

Evaluation of Potential Inactive Metabolite-Related Toxicity

The main metabolic pathway for risperidone (B510) involves hydroxylation by the cytochrome P450 enzyme CYP2D6. This process yields both the active (+)-9-hydroxyrisperidone and the inactive 7-hydroxy risperidone. fda.gov Another minor pathway involving the enzyme CYP3A4 also produces inactive metabolites. fda.gov

Pharmacokinetic studies show that following administration of risperidone, about 70% of the dose is excreted in the urine within one week. hpra.ie This excreted portion consists of risperidone plus 9-hydroxy-risperidone, which together account for 35-45% of the dose. The remainder is composed of inactive metabolites. hpra.ie

Table 1: Key Metabolites of Risperidone

| Metabolite Name | Alternative Name | Metabolic Pathway | Pharmacological Activity |

| 9-hydroxyrisperidone | Paliperidone (B428) | Major (CYP2D6), Minor (CYP3A4) | Active |

| 7-hydroxy risperidone | - | Major (CYP2D6) | Inactive |

| nor-risperidone | - | Minor (CPY3A4) | Inactive |

This table is generated based on data from search result fda.gov.

Absence of Direct Toxicological Contribution to Risperidone's Adverse Effect Profile

The safety profile of risperidone has been established through extensive preclinical and clinical studies. The adverse effects associated with risperidone treatment, such as extrapyramidal symptoms, sedation, and hyperprolactinemia, are linked to the pharmacological activity of the active moiety (risperidone and 9-hydroxyrisperidone) at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. sukl.gov.cz

Research Gaps and Future Directions for 7 Hydroxy Risperidone Studies

Elucidation of Specific Enzymes Responsible for 7-Hydroxylation

A significant gap exists in identifying the specific cytochrome P450 (CYP) isoenzymes responsible for the 7-hydroxylation of risperidone (B510). While CYP2D6 is the primary enzyme for the major 9-hydroxylation pathway, and CYP3A4/5 also contributes, the enzymes catalyzing the formation of 7-hydroxy risperidone remain unknown. frontiersin.orgpharmgkb.orgdovepress.com In vitro studies using human liver microsomes have successfully identified the formation of 7-hydroxy risperidone, confirming it as a metabolite, but have not pinpointed the specific enzymes involved. semanticscholar.org

Future research should employ a panel of recombinant human CYP enzymes to systematically screen for the one(s) with the highest catalytic activity towards the formation of 7-hydroxy risperidone. This would involve incubating risperidone with individual CYP isoforms and quantifying the production of the 7-hydroxy metabolite. Such studies would clarify the metabolic pathways of risperidone and could help predict potential drug-drug interactions involving the inhibition or induction of these specific enzymes. tandfonline.com

Comprehensive Investigation of the Quantitative Significance of the 7-Hydroxylation Pathway in Vivo

To address this, future studies should involve the analysis of plasma and urine samples from patients treated with risperidone to measure the concentrations of both the parent drug and its various metabolites, including 7-hydroxy risperidone. This would require the development of highly sensitive and specific analytical methods capable of accurately quantifying this minor metabolite. Understanding the quantitative significance is important, as even minor metabolic pathways can become significant in certain individuals, such as those who are poor metabolizers via the major pathways or those taking interacting medications. nih.gov

Potential for Unforeseen Biological or Pharmacological Roles at High Concentrations

The pharmacological activity of 7-hydroxy risperidone is not well characterized. While it is often assumed to be inactive or significantly less active than risperidone and 9-hydroxyrisperidone, this has not been conclusively demonstrated. frontiersin.orgmdpi.com It is possible that at higher concentrations, which might occur in specific patient populations (e.g., those with genetic polymorphisms affecting primary metabolic pathways or in cases of overdose), 7-hydroxy risperidone could exert its own biological or pharmacological effects. These could include therapeutic actions or adverse effects that are currently not attributed to this metabolite.

Future investigations should include in vitro receptor binding assays to determine the affinity of 7-hydroxy risperidone for dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and other relevant receptors. drugbank.com Furthermore, preclinical studies in animal models could explore the behavioral and physiological effects of administering 7-hydroxy risperidone directly, particularly at concentrations that might be achieved under specific clinical scenarios. This research is essential to fully understand the complete pharmacological profile of all risperidone metabolites. psychiatryonline.org

Development of More Sensitive and Specific Analytical Methods for Trace Detection

A significant hurdle in studying 7-hydroxy risperidone is the challenge of its detection and quantification, given its low concentrations in biological samples. nih.gov While various analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for risperidone and 9-hydroxyrisperidone, the separation and sensitive detection of the 7-hydroxy isomer can be difficult. researchgate.netsci-hub.seipinnovative.com

There is a clear need for the development and validation of more advanced analytical techniques with enhanced sensitivity and specificity for 7-hydroxy risperidone. This could involve the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, or the development of specific antibodies for use in immunoassays. Improved analytical methods are a prerequisite for accurately addressing the research gaps mentioned above, including quantifying its in vivo significance and assessing its potential pharmacological roles. mdpi.com

Role in Comprehensive Metabolomic Profiling of Risperidone

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the complete metabolic fate of a drug. acs.org While some metabolomic studies have been conducted on risperidone, they have not specifically focused on the detailed profiling of all its metabolites, including 7-hydroxy risperidone. acs.org

Future research should incorporate 7-hydroxy risperidone into comprehensive metabolomic profiling of patients undergoing risperidone therapy. This would involve untargeted and targeted metabolomic analyses of biological samples to identify and quantify the full spectrum of risperidone metabolites. Such an approach could reveal novel metabolic pathways and provide a more holistic view of how risperidone is processed in the body. This information could be valuable for identifying biomarkers of drug response or toxicity and for personalizing risperidone treatment.

Contribution to Understanding Overall Drug Disposition and Clearance Mechanisms

Future studies should investigate the subsequent metabolic fate of 7-hydroxy risperidone. This could involve in vitro studies with liver microsomes or other enzyme systems to identify any further biotransformation products. Additionally, in vivo studies that track the excretion of radiolabeled 7-hydroxy risperidone could help to determine its routes and rate of elimination from the body. This knowledge would contribute to more accurate pharmacokinetic models of risperidone and its metabolites, which can be used to optimize dosing regimens and minimize the risk of drug accumulation and potential toxicity. nih.gov

Q & A

Basic Research Questions

Q. How is 7-Hydroxy Risperidone identified and characterized in pharmacokinetic studies?

- Methodological Answer : Identification involves high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect the metabolite in plasma or serum. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on hydroxyl group positioning (C7) and comparisons with reference standards. Sample preparation must follow strict protocols to avoid degradation, such as rapid centrifugation (3,000 rpm for 10 minutes) and storage at −20°C to preserve stability .

Q. What analytical techniques are used to quantify 7-Hydroxy Risperidone in biological samples?

- Methodological Answer : Reverse-phase HPLC with UV detection is commonly employed, optimized using parameters like mobile phase composition (e.g., acetonitrile-phosphate buffer) and column selection (C18). For enhanced sensitivity, LC-MS/MS is preferred, with calibration curves validated across physiological concentration ranges (e.g., 1–100 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Q. What is the metabolic pathway leading to the formation of 7-Hydroxy Risperidone?

- Methodological Answer : 7-Hydroxy Risperidone is a primary active metabolite of risperidone, formed via cytochrome P450 (CYP) 2D6-mediated hydroxylation. In vitro studies use human liver microsomes or recombinant CYP enzymes to model this pathway. Reaction conditions (pH, temperature, cofactors like NADPH) must be standardized, and kinetic parameters (Km, Vmax) calculated to assess metabolic efficiency .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 7-Hydroxy Risperidone for high purity and yield?

- Methodological Answer : Regioselective hydroxylation of risperidone requires catalysts like metalloporphyrins or engineered enzymes to target the C7 position. Reaction optimization via Design of Experiments (DoE) methods, such as Box-Behnken designs, can evaluate variables (temperature, solvent, catalyst concentration). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization ensures >98% purity. Yield improvements focus on minimizing side products (e.g., 9-hydroxy derivatives) .

Q. How should contradictory findings regarding the pharmacological activity of 7-Hydroxy Risperidone be systematically analyzed?

- Methodological Answer : Contradictions (e.g., variable receptor binding affinity across studies) require meta-analyses of published data, stratified by experimental conditions (e.g., in vitro vs. in vivo models). Statistical tools like ANOVA or mixed-effects models assess heterogeneity. Follow-up studies should standardize assays (e.g., radioligand binding for dopamine D2 and serotonin 5-HT2A receptors) and control for variables like CYP2D6 genotype in human trials .

Q. What methodological considerations are critical when developing and validating HPLC-based assays for 7-Hydroxy Risperidone quantification?

- Methodological Answer : Validation follows International Council for Harmonisation (ICH) guidelines, including parameters:

- Linearity : R² ≥ 0.99 across the analytical range.

- Accuracy : Recovery rates of 85–115% via spiked samples.

- Precision : Intraday/interday CV < 5%.

- Limit of Detection (LOD) : Signal-to-noise ratio ≥ 3.

- Robustness : Testing pH, flow rate, and column batch variations. Method optimization should reference USP protocols for risperidone impurities .

Q. What experimental designs are recommended to study the long-term stability of 7-Hydroxy Risperidone under various storage conditions?

- Methodological Answer : Stability studies use accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions per ICH Q1A guidelines. Samples are analyzed periodically (0, 1, 3, 6 months) for degradation (e.g., oxidation products) via HPLC-MS. Photostability testing follows ICH Q1B, using controlled light exposure. Data analysis employs kinetic models (zero/first-order) to predict shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.